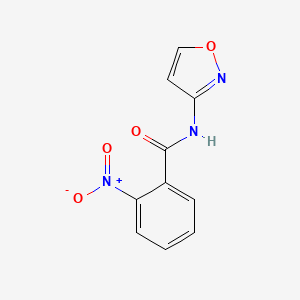
2-(4-bromophenoxy)-N-4-morpholinylbutanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-4-morpholinylbutanamide, also known as BPN, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. This compound has been studied for its ability to modulate the activity of certain ion channels in the body, which could have implications for the treatment of various diseases.
Mécanisme D'action
2-(4-bromophenoxy)-N-4-morpholinylbutanamide acts as a selective blocker of the Nav1.7 ion channel, which is primarily expressed in sensory neurons. By inhibiting the activity of this channel, 2-(4-bromophenoxy)-N-4-morpholinylbutanamide can reduce the transmission of pain signals and potentially alleviate pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenoxy)-N-4-morpholinylbutanamide can effectively block the activity of the Nav1.7 ion channel, leading to a reduction in pain signaling. 2-(4-bromophenoxy)-N-4-morpholinylbutanamide has also been shown to have a relatively low toxicity profile, making it a potentially safe option for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide is its selectivity for the Nav1.7 ion channel, which allows for targeted modulation of pain signaling without affecting other ion channels. However, 2-(4-bromophenoxy)-N-4-morpholinylbutanamide's relatively low potency compared to other Nav1.7 blockers may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(4-bromophenoxy)-N-4-morpholinylbutanamide. One area of interest is the development of more potent Nav1.7 blockers based on the structure of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide. Additionally, further studies are needed to fully understand the potential therapeutic applications of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide, including its efficacy in treating chronic pain and other conditions. Finally, research on the safety and toxicity of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide in humans is needed to determine its potential as a clinical treatment option.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-4-morpholinylbutanamide has been studied for its potential therapeutic benefits in a variety of areas, including pain management, epilepsy, and cardiovascular disease. In particular, 2-(4-bromophenoxy)-N-4-morpholinylbutanamide has been shown to modulate the activity of the Nav1.7 ion channel, which is involved in the transmission of pain signals. This has led to interest in 2-(4-bromophenoxy)-N-4-morpholinylbutanamide as a potential treatment for chronic pain.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-morpholin-4-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-2-13(20-12-5-3-11(15)4-6-12)14(18)16-17-7-9-19-10-8-17/h3-6,13H,2,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUINESZHJKEWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN1CCOCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(morpholin-4-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180135.png)

![4-{[(2-methyl-3-furoyl)amino]methyl}benzoic acid](/img/structure/B4180163.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180171.png)
![4-[3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B4180174.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180177.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4180191.png)
![1-{4-[4-(2-methyl-3-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180197.png)
![2,2-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-1-methylcyclopropanecarboxamide](/img/structure/B4180205.png)
![8-(2-phenylbutanoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180220.png)
![methyl 7-methoxy-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4180227.png)

![2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4180234.png)
